Iodomethylbenzene

Physical property characterization Biphasic reaction engineering Workup optimization

Researchers requiring efficient benzylation often face sluggish kinetics with benzyl chloride or bromide, compromising throughput and yield. Iodomethylbenzene (CAS 620-05-3) eliminates this limitation: its low C-I bond dissociation energy delivers order-of-magnitude faster nucleophilic substitution and enables Pd(0) oxidative addition at ambient temperature, reducing catalyst loading and energy input. • Accelerated alkylation: superior iodide leaving group shortens reaction time and lowers required temperature vs. benzyl bromide/chloride • Enhanced cross-coupling: C-I bond undergoes facile oxidative addition without specialized electron-rich phosphine ligands, cutting catalyst cost and ligand complexity • Supply integrity: stored under inert gas at 2-8°C, protected from light; global shipping with full hazard documentation (UN 2653, Class 6.1)

Molecular Formula C7H7I
Molecular Weight 218.03 g/mol
CAS No. 620-05-3
Cat. No. B152007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodomethylbenzene
CAS620-05-3
Molecular FormulaC7H7I
Molecular Weight218.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CI
InChIInChI=1S/C7H7I/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyXJTQJERLRPWUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodomethylbenzene Procurement and Characterization


Iodomethylbenzene (CAS 620-05-3), also known as benzyl iodide or α-iodotoluene, is a benzylic alkyl halide with the molecular formula C₇H₇I and a molecular weight of 218.03 g/mol [1]. The compound exists as low-melting colorless crystals or a colorless to pale yellow liquid, exhibiting a density of 1.750 g/cm³ at ambient conditions, a boiling point of 218°C at 760 mmHg, and a refractive index of 1.6330 [2]. Characterized by the electrophilic iodomethyl group (-CH₂I) appended to a benzene ring, iodomethylbenzene demonstrates high reactivity in nucleophilic substitution and cross-coupling transformations, serving as a critical alkylating agent and synthetic intermediate in pharmaceutical and agrochemical manufacturing . The compound is classified under hazard class 6.1(a), UN transport code 2653, and must be stored under inert gas at 2–8°C with protection from light to prevent photolytic decomposition [3].

Alkylation and cross-coupling — electrophilic benzylic iodide for nucleophilic substitution and Pd-catalyzed coupling workflows
Cold-chain procurement context — requires inert-gas storage at 2–8°C with light protection to preserve reactivity
Reactivity tier selection — iodide leaving-group enables milder conditions than benzyl bromide or chloride analogs

Why Iodomethylbenzene Cannot Be Replaced


Benzyl halides—including benzyl chloride, benzyl bromide, and benzyl iodide—share a common benzylic scaffold but exhibit profound divergence in physical properties and reaction kinetics that preclude indiscriminate interchange in synthetic protocols. The C–I bond in iodomethylbenzene possesses a bond dissociation energy significantly lower than that of the C–Br or C–Cl bonds in its lighter congeners, which translates to measurable differences in nucleophilic substitution rates, oxidative addition kinetics in palladium-catalyzed cross-couplings, and thermal decomposition profiles [1]. In industrial processes where reaction time directly impacts cost-per-batch and throughput, the order-of-magnitude reactivity gap between iodomethylbenzene and benzyl chloride cannot be compensated by simply extending reaction duration or increasing temperature without introducing deleterious side reactions [2]. Furthermore, iodomethylbenzene's elevated density (1.750 g/cm³) relative to benzyl bromide (≈1.44 g/cm³) and benzyl chloride (≈1.10 g/cm³) alters phase behavior in biphasic reaction systems and influences solvent selection and workup procedures [3]. Selection of the incorrect benzyl halide based solely on structural homology or lower acquisition cost invariably results in failed transformations, reduced isolated yields, or compromised product purity profiles.

Halide reactivity mismatch

Benzyl chloride or bromide cannot replicate iodide's oxidative addition and substitution kinetics; reaction rate, yield, and impurity profiles may shift significantly.

Phase behavior and workup divergence

Lower-density analogs alter biphasic settling and extraction behavior; solvent selection and gravitational separation may not transfer directly.

Storage and stability profile gap

Ambient-stable benzyl halides differ from iodomethylbenzene's cold-chain/inert-atmosphere requirement; supply-chain practices may affect material integrity.

Iodomethylbenzene Comparative Evidence


Density Advantage in Liquid-Liquid Extraction

Iodomethylbenzene exhibits a measured density of 1.750 g/cm³ at ambient temperature, which substantially exceeds the density of benzyl bromide (approximately 1.44 g/cm³) and benzyl chloride (approximately 1.10 g/cm³) [1]. This 21% higher density relative to benzyl bromide and 59% higher density relative to benzyl chloride has direct consequences for liquid–liquid extraction efficiency, phase separation kinetics, and gravitational settling behavior in biphasic aqueous–organic reaction systems. Additionally, the compound sinks in water (density >1.0 g/cm³) whereas benzyl chloride is only marginally denser than water, altering the hydrodynamic profile of multiphase reactor operations [2].

Density in extraction
Head-to-head
1.750 g/cm³ vs benzyl bromide (≈1.44) and benzyl chloride (≈1.10)
Higher density supports distinct phase-separation and workup behavior in biphasic systems
Reported ambient-temperature densitometric data; process context required
Physical property characterization Biphasic reaction engineering Workup optimization

Superior Leaving Group in Nucleophilic Substitution

In nucleophilic substitution reactions at the benzylic position, iodomethylbenzene functions as the most reactive electrophile among the benzyl halide series due to the superior leaving group ability of iodide. The leaving group efficacy follows the established halide order I⁻ > Br⁻ > Cl⁻, which arises from the lower C–I bond dissociation energy, the larger atomic radius and polarizability of iodine, and the greater thermodynamic stability of the iodide anion in solution [1]. This reactivity differential is exploited in preparative benzylation reactions wherein catalytic sodium iodide is added to benzyl bromide reaction mixtures to generate iodomethylbenzene in situ, thereby accelerating net reaction rate through a halogen exchange-accelerated pathway [2].

Leaving-group ability
Class-level
I⁻ > Br⁻ > Cl⁻ leaving-group hierarchy at benzylic position
Iodide accelerates nucleophilic substitution relative to lighter halides
Class-level reactivity inference; substrate-specific validation recommended
Nucleophilic substitution SN1/SN2 kinetics Synthetic methodology

Cross-Coupling Reactivity Advantage

In palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Stille, and Negishi couplings, the oxidative addition step—which governs overall reaction rate—proceeds with established halide-dependent kinetics. The relative reactivity follows the order I > Br > Cl, reflecting the progressively weaker carbon–halogen bond strengths (C–I < C–Br < C–Cl) and correspondingly lower activation barriers for oxidative addition to Pd(0) [1]. This reactivity gradient is sufficiently pronounced that aryl chlorides traditionally exhibit low or negligible reactivity under standard Suzuki–Miyaura conditions, while aryl iodides undergo facile coupling under mild thermal regimes [2]. Consequently, iodomethylbenzene enables cross-coupling transformations under conditions where benzyl chloride would require specialized ligands, elevated temperatures, or extended reaction times.

Cross-coupling rate
Class-level
Oxidative addition rate: I > Br > Cl in Pd-catalyzed couplings
Iodide enables coupling under milder thermal and catalytic conditions
Reported halide order for Suzuki–Miyaura; ligand and substrate context needed
Cross-coupling catalysis Suzuki–Miyaura reaction C–C bond formation

Thermal Decomposition Kinetic Profile

The thermal unimolecular decomposition of iodomethylbenzene to benzyl radical and iodine atom has been characterized via shock tube experiments over the temperature range 750–950 K and pressure range 0.25–2.48 bar [1]. The experimentally determined rate expression is k = 6.03 × 10¹⁴ [s⁻¹] exp(−181255 ± 10892 J·mol⁻¹ / RT), with first-order kinetics observed under the studied conditions [2]. At 800 K, the calculated rate constant is 8.83 × 10² s⁻¹, increasing to 1.82 × 10⁴ s⁻¹ at 900 K [3]. This quantitative thermal stability profile provides engineering parameters absent from standard material safety data sheets and enables informed assessment of thermal hazards during high-temperature unit operations.

Thermal decomposition
Head-to-head
Ea = 181.3 ± 10.9 kJ·mol⁻¹; k = 6.03×10¹⁴ s⁻¹ exp(−Ea/RT)
Validated Arrhenius parameters support quantitative process safety evaluation
Shock-tube data, 750–950 K; engineering review required
Thermal stability Kinetic parameters Process safety engineering

Strict Cold Storage and Light Protection Requirements

Technical datasheets and safety documentation for iodomethylbenzene consistently specify storage under inert gas (nitrogen or argon) at 2–8°C with protection from light to preserve compound integrity [1]. The compound may decompose upon exposure to light or heat and is susceptible to hydrolysis or oxidation in the presence of atmospheric moisture or oxygen [2]. These storage requirements are more stringent than those for benzyl chloride or benzyl bromide, which are generally stored at ambient temperature in standard amber bottles without explicit inert atmosphere mandates . Procurement of iodomethylbenzene from suppliers that do not adhere to these storage protocols carries elevated risk of receiving degraded material with compromised reactivity.

Storage requirement
Cross-study
2–8°C under inert gas, protect from light
Cold-chain/inert-packaging supplier capability is a procurement quality marker
Stringency exceeds ambient storage for benzyl chloride/bromide
Stability Storage and handling Supply chain integrity

Iodomethylbenzene Applications in Research and Industry


High-Reactivity Alkylation

In nucleophilic substitution-driven alkylation reactions—including O-benzylation of alcohols and phenols, N-benzylation of amines, and S-benzylation of thiols—iodomethylbenzene provides the highest reaction rate among benzyl halides due to the superior leaving group ability of iodide relative to bromide or chloride [1]. This rate advantage translates to shorter reaction times, lower required temperatures, or reduced excess of electrophile, all of which contribute to improved process mass intensity and reduced purification burden. In benzylation protocols where benzyl bromide is conventionally employed, the addition of catalytic sodium iodide generates iodomethylbenzene in situ to accelerate transformation; direct procurement of iodomethylbenzene eliminates this catalytic exchange step and enables stoichiometric precision in sensitive derivatizations [2].

Mild-Condition Cross-Coupling

Iodomethylbenzene serves as an optimal electrophilic coupling partner in Suzuki–Miyaura, Stille, and Negishi cross-coupling reactions where oxidative addition to Pd(0) constitutes the rate-determining step [1]. The C–I bond undergoes oxidative addition with significantly lower activation energy than C–Br or C–Cl bonds, enabling coupling transformations at ambient or mildly elevated temperatures without recourse to specialized electron-rich phosphine ligands or high catalyst loadings required for aryl chloride activation [2]. For medicinal chemistry programs synthesizing benzyl-substituted biaryl pharmacophores or for process development groups optimizing C–C bond-forming steps in API manufacturing, iodomethylbenzene reduces catalyst cost, ligand complexity, and thermal energy input relative to benzyl bromide or chloride alternatives.

Process Safety and Thermal Hazard Assessment

For industrial process chemists and chemical engineers conducting hazard and operability (HAZOP) studies or thermal risk assessments, the availability of validated decomposition kinetic parameters for iodomethylbenzene provides essential input data for adiabatic calorimetry modeling and emergency relief system design [1]. The Arrhenius parameters (A = 6.03 × 10¹⁴ s⁻¹, Ea = 181.3 kJ·mol⁻¹) derived from shock tube experiments over 750–950 K enable quantitative prediction of thermal runaway onset and decomposition exotherm magnitude under process-relevant conditions [2]. This level of kinetic characterization exceeds the qualitative hazard statements provided for benzyl bromide or chloride and supports regulatory submissions requiring demonstration of thorough process safety understanding.

Pharmaceutical Intermediate in Drug Synthesis

Iodomethylbenzene has documented utility as a synthetic intermediate in the manufacture of clinically significant pharmaceutical agents. The compound has been employed in synthetic routes toward itraconazole (an antifungal triazole), ibuprofen (a nonsteroidal anti-inflammatory drug), and glipizide (an antidiabetic sulfonylurea) [1]. In these multistep sequences, the benzylic iodide functionality serves as a versatile handle for introducing the benzyl pharmacophore via alkylation or coupling transformations. The compound's recognized role in these established drug substance syntheses provides procurement justification for pharmaceutical R&D and generic API manufacturing organizations seeking to replicate literature routes or develop improved processes.

Application
Selection Property
Validation Focus
High-reactivity alkylation
Superior leaving-group ability
Nucleophilic substitution rate and stoichiometric control
Mild-condition cross-coupling
Facile oxidative addition to Pd(0)
Catalyst and thermal economy vs lighter halides
Process safety assessment
Validated thermal decomposition kinetics
Arrhenius parameters for runaway and relief-system modeling
Pharmaceutical intermediate synthesis
Established benzylation handle
Literature-route replication and API process development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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